2-(Hexylamino)isonicotinonitrile
Description
Properties
CAS No. |
501378-54-7 |
|---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(hexylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H17N3/c1-2-3-4-5-7-14-12-9-11(10-13)6-8-15-12/h6,8-9H,2-5,7H2,1H3,(H,14,15) |
InChI Key |
WWYQFOJDJSQSHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(Hexylamino)isonicotinonitrile and related compounds:
Structural and Electronic Effects
- Hexylamino vs. Methoxy: The hexylamino group introduces significant hydrophobicity, whereas methoxy groups (e.g., in 2-Methoxyisonicotinonitrile) are smaller and moderately polar. This impacts solubility: hexylamino derivatives may require organic solvents, while methoxy analogs dissolve better in aqueous-organic mixtures .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(Hexylamino)isonicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Substitution reactions on isonicotinonitrile derivatives are common. For example, introducing alkylamino groups (e.g., hexylamino) typically involves nucleophilic aromatic substitution under reflux with polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ . Adjusting stoichiometry (e.g., hexylamine excess) and temperature (80–120°C) can optimize yields. Comparative studies with shorter-chain analogs (e.g., dipropylamino derivatives) suggest longer alkyl chains may require prolonged reaction times .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring (e.g., hexylamino proton signals at δ 2.8–3.5 ppm). FT-IR identifies nitrile stretching (~2220 cm⁻¹) and secondary amine bands (~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₈N₄: calc. 218.1534) .
Q. How does the hexylamino substituent affect the compound’s solubility and purification?
- Methodological Answer : The hydrophobic hexyl chain reduces aqueous solubility. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is recommended. Solubility in organic solvents (e.g., chloroform, DCM) facilitates NMR analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and shorter-chain analogs?
- Methodological Answer : Perform kinetic studies to compare reaction rates (e.g., SNAr with electrophiles). Use DFT calculations to model steric/electronic effects of the hexyl group. Cross-validate with HPLC-MS to track intermediate formation . For example, bulkier substituents may slow down substitution but improve regioselectivity .
Q. What strategies optimize the compound’s stability during long-term storage?
- Methodological Answer : Store under inert atmosphere (argon) at −20°C to prevent oxidation/hydrolysis. Monitor degradation via stability-indicating HPLC (C18 column, acetonitrile/water mobile phase). Add stabilizers (e.g., BHT) if free-radical pathways are suspected .
Q. How can researchers assess the biological activity of this compound in cell-based assays?
- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT) with HEK-293 or HeLa cells. Solubilize in DMSO (≤0.1% v/v) to avoid solvent toxicity. Compare IC₅₀ values with analogs (e.g., isopropyl or hydroxy derivatives) to establish structure-activity relationships (SAR) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the hexylamino group’s flexibility as a variable. Validate with MD simulations (GROMACS) to assess binding stability. Correlate with experimental IC₅₀ data .
Q. How does the hexylamino group influence regioselectivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
